molecular formula C20H21F3N2O4 B2734104 2-((4-Methoxyphenethyl)amino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid CAS No. 1047679-01-5

2-((4-Methoxyphenethyl)amino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid

Cat. No.: B2734104
CAS No.: 1047679-01-5
M. Wt: 410.393
InChI Key: FDJMBCKSFGHYSR-UHFFFAOYSA-N
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Description

This compound is an amino acid derivative with additional functional groups. It has a carboxylic acid group (-COOH), similar to typical amino acids, and two amine groups (-NH2). One of the amine groups is part of an amide functional group (-CONH2). The molecule also contains a methoxy group (-OCH3) and a trifluoromethyl group (-CF3), which are common in a variety of organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could result in the formation of a planar structure around this functional group due to the resonance of the nitrogen’s lone pair with the carbonyl group. The trifluoromethyl group is electron-withdrawing, which could influence the electronic distribution in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amide group is typically quite stable and unreactive under normal conditions. The carboxylic acid group could undergo reactions such as esterification or decarboxylation. The trifluoromethyl group is generally not very reactive, but it can influence the reactivity of the rest of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the amide and carboxylic acid could make it soluble in polar solvents. The trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility in non-polar solvents .

Scientific Research Applications

Protecting Groups in Peptide Synthesis

A foundational application of related chemical structures involves the development of novel protecting groups for amino acids in peptide synthesis. For example, Gorbunova et al. (1991) introduced the 4,4,4-trifluoro-3-oxo-1-butenyl group as a suitable protecting group, emphasizing its effectiveness in preventing racemization and facilitating the subsequent formation of peptide bonds. This approach highlights the utility of such chemical structures in enhancing the synthesis process of peptides, a crucial component in drug development and biochemistry research (Gorbunova et al., 1991).

Unnatural Amino Acids and Peptide Mimetics

The study of unnatural amino acids, which mimic the structural elements of peptides, represents another significant application. Nowick et al. (2000) synthesized an unnatural amino acid that duplicates the hydrogen-bonding functionality of a tripeptide β-strand. This compound, composed of hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid groups, demonstrates the potential of such molecules in the design of peptide mimetics and their incorporation into larger peptide structures. The ability to form β-sheet-like hydrogen-bonded dimers underscores their relevance in understanding protein folding and designing novel biomaterials (Nowick et al., 2000).

Polymorphic Mixtures and Drug Formulation

In the realm of pharmaceuticals, the study of polymorphic mixtures of compounds related to "2-((4-Methoxyphenethyl)amino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid" plays a pivotal role. Nakata et al. (2009) investigated the crystallization behavior of polymorphic mixtures of MPPO, a serotonin receptor blocker, demonstrating how different polymorphic forms can be produced and controlled. This research is crucial for drug formulation and manufacturing, ensuring the consistency and efficacy of pharmaceutical products (Nakata et al., 2009).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, researchers could explore more efficient synthesis routes, investigate its physical and chemical properties in more detail, or test its biological activity in vitro or in vivo .

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)ethylamino]-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O4/c1-29-16-7-5-13(6-8-16)9-10-24-17(19(27)28)12-18(26)25-15-4-2-3-14(11-15)20(21,22)23/h2-8,11,17,24H,9-10,12H2,1H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJMBCKSFGHYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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